

Physical and chemical properties of L-Allooctopine

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Compound of Interest

Compound Name: *L-Allooctopine*

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L-Allooctopine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allooctopine, a member of the opine family of amino acid derivatives, is a subject of increasing interest in various fields of scientific research. Opines are notable for their role in the metabolic processes of certain marine invertebrates and their involvement in the pathology of crown gall disease in plants. **L-Allooctopine**, specifically, is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for anaerobic metabolism in some organisms. This technical guide provides an in-depth overview of the known physical and chemical properties of **L-Allooctopine**, along with detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its biosynthetic pathway.

Physicochemical Properties

The following tables summarize the known physical and chemical properties of **L-Allooctopine**. It is important to note that while some data is well-established, specific quantitative values for properties such as solubility and pKa are not widely available in the current literature.

Physical Properties

Property	Value	References
Appearance	White to off-white solid	[1]
Melting Point	253 - 255 °C (with decomposition)	[1]
Solubility	Slightly soluble in water and methanol. Quantitative data not available.	[1]
Stability	Hygroscopic	[2]
Storage Temperature	2 - 8 °C	[1]

Chemical Properties

Property	Value	References
Chemical Name	N2-[(1S)-1-Carboxyethyl]-L-arginine	[1]
Synonyms	(S),(S)-octopine, (+)-Allo-octopine, L-(+)-Allooctopine	[1]
Molecular Formula	C9H18N4O4	[3]
Molecular Weight	246.26 g/mol	[3]
CAS Number	63358-47-4	[1]
pKa	Predicted values not readily available. Expected to have multiple pKa values due to the presence of two carboxylic acid groups, an α -amino group, and a guanidinium group.	
InChI Key	IMXSCCDUAFEIOE-WDSKDSINSA-N	[3]

Spectral Data

Detailed experimental spectra for **L-Allooctopine** are not widely published. The following provides an overview of the available and expected spectral characteristics.

Mass Spectrometry

An LC-ESI-MS/MS spectrum has been reported for the deprotonated molecule $[M-H]^-$.

- Precursor m/z : 245.3^[3]
- Major Fragment Ions (m/z): 185.2, 209.0, 59.2, 199.1^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined 1H -NMR and ^{13}C -NMR spectra for **L-Allooctopine** are not readily available in the public domain. However, based on its chemical structure, the following signals can be predicted:

- Predicted 1H -NMR: Signals corresponding to the methine protons of the alanine and arginine moieties, the methylene protons of the arginine side chain, the methyl protons of the alanine moiety, and exchangeable protons of the amino, guanidinium, and carboxyl groups.
- Predicted ^{13}C -NMR: Signals for the two carboxyl carbons, the methine carbons of both amino acid residues, the methylene carbons of the arginine side chain, the methyl carbon of the alanine residue, and the guanidinium carbon.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum for **L-Allooctopine** is not available. Based on its functional groups, the spectrum is expected to show characteristic absorption bands for:

- O-H stretching of the carboxylic acid groups (broad band around 3000 cm^{-1}).
- N-H stretching of the amine and guanidinium groups (around $3100\text{-}3400\text{ cm}^{-1}$).
- C-H stretching of the aliphatic backbone (around $2850\text{-}2960\text{ cm}^{-1}$).
- C=O stretching of the carboxylic acid groups (around $1700\text{-}1725\text{ cm}^{-1}$).

- C=N stretching of the guanidinium group (around 1650 cm^{-1}).
- N-H bending (around 1550-1650 cm^{-1}).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **L-Allooctopine**. These protocols are based on established methods for opines and related amino acid derivatives.

Enzymatic Synthesis of L-Allooctopine

This protocol is adapted from the known function of octopine dehydrogenase, which catalyzes the reductive condensation of an amino acid and a keto acid.^{[4][5]}

Materials:

- Octopine Dehydrogenase (ODH)
- L-Arginine
- Sodium Pyruvate
- NADH (β -Nicotinamide adenine dinucleotide, reduced form)
- Sodium Phosphate Buffer (0.1 M, pH 7.0)
- Reaction vessel
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), 10 mM L-arginine, and 15 mM sodium pyruvate.
- Add NADH to a final concentration of 0.2 mM.
- Initiate the reaction by adding a suitable amount of octopine dehydrogenase.

- Incubate the reaction mixture at 25°C.
- Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
- Once the reaction is complete (i.e., the absorbance at 340 nm stabilizes), the reaction mixture can be used for the purification of **L-Allooctopine**.

Extraction and Purification of L-Allooctopine

This protocol outlines a general procedure for the extraction of opines from biological tissues, followed by purification using ion-exchange chromatography.^{[6][7]}

Extraction:

- Homogenize the tissue sample (e.g., crown gall tumor or marine invertebrate muscle) in a cold extraction buffer (e.g., 80% methanol or a dilute acid such as 0.1 M HCl).
- Centrifuge the homogenate to pellet cellular debris.
- Collect the supernatant containing the crude extract.
- The extract can be concentrated under vacuum if necessary.

Purification by Ion-Exchange Chromatography:

- **Resin Preparation:** Use a strong cation exchange resin. Equilibrate the column with a low ionic strength buffer at a slightly acidic pH (e.g., 0.2 M sodium citrate buffer, pH 3.0).
- **Sample Loading:** Adjust the pH of the crude extract to match the equilibration buffer and load it onto the column. **L-Allooctopine**, being positively charged at this pH, will bind to the resin.
- **Washing:** Wash the column with the equilibration buffer to remove unbound neutral and anionic impurities.
- **Elution:** Elute the bound **L-Allooctopine** using a linear gradient of increasing ionic strength (e.g., 0 to 2.0 M NaCl in the equilibration buffer) or by increasing the pH of the elution buffer.

- Fraction Collection and Analysis: Collect fractions and analyze them for the presence of **L-Allooctopine** using a suitable analytical method such as HPLC.
- Desalting: Pool the fractions containing pure **L-Allooctopine** and desalt them using a suitable method like dialysis or gel filtration chromatography.
- Lyophilization: Lyophilize the desalted solution to obtain pure **L-Allooctopine** as a solid.

HPLC Analysis of L-Allooctopine

This protocol describes a general method for the analysis of opines using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection.[8]

Materials:

- HPLC system with a fluorescence detector
- Reversed-phase C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Derivatizing agent: o-Phthalaldehyde (OPA) reagent
- **L-Allooctopine** standard and samples

Procedure:

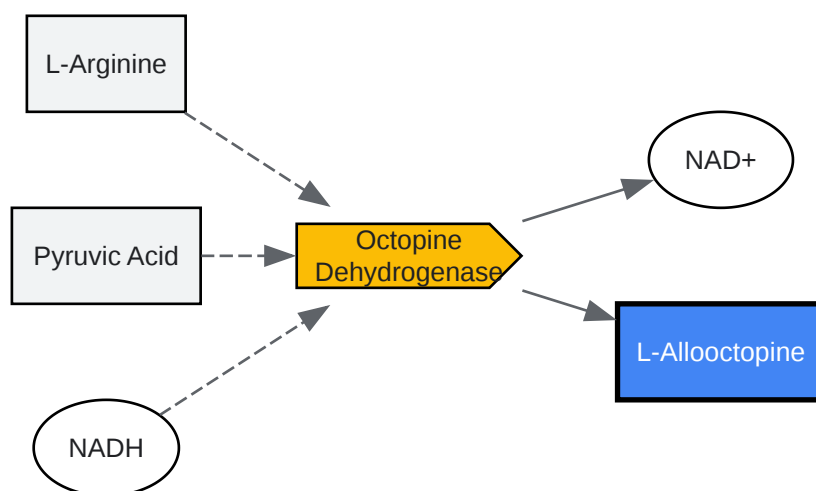
- Sample and Standard Preparation: Dissolve the **L-Allooctopine** standard and samples in the mobile phase A.
- Derivatization: Mix a small volume of the sample or standard with the OPA reagent and allow the reaction to proceed for a few minutes in the dark to form a fluorescent derivative.
- HPLC Analysis:
 - Inject the derivatized sample onto the C18 column.

- Use a gradient elution program, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the derivatized **L-Allooctopine**.
- Set the fluorescence detector to appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
- Quantification: Identify and quantify the **L-Allooctopine** peak in the samples by comparing its retention time and peak area to that of the standard.

Mandatory Visualizations

Biosynthesis of L-Allooctopine

The biosynthesis of **L-Allooctopine** is catalyzed by the enzyme octopine dehydrogenase. This enzyme facilitates the reductive condensation of L-arginine and pyruvic acid, with NADH serving as the reducing agent.[9][10]

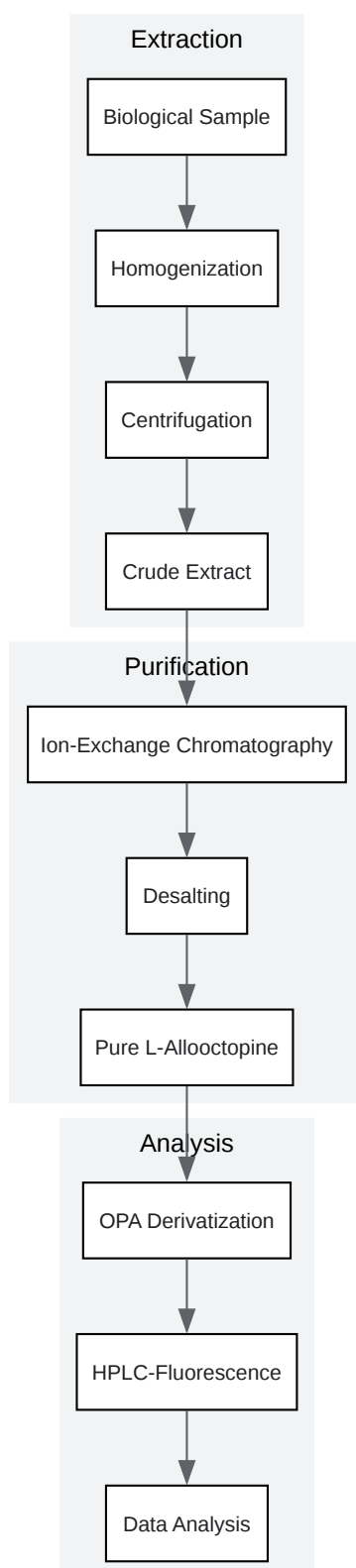


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Caption: Biosynthesis of **L-Allooctopine** from L-Arginine and Pyruvic Acid.

Experimental Workflow for L-Allooctopine Analysis

The following diagram illustrates a typical workflow for the analysis of **L-Allooctopine** from a biological sample.



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Caption: Workflow for the extraction, purification, and analysis of **L-Allooctopine**.

Stability and Storage

L-Allooctopine is described as being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] For long-term storage and to maintain its integrity, it is recommended to store **L-Allooctopine** at 2-8°C in a tightly sealed container, preferably in a desiccated environment.[1] Stability studies for **L-Allooctopine** in various solutions and conditions have not been extensively reported. For experimental purposes, it is advisable to prepare fresh solutions and store them at low temperatures for short periods.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **L-Allooctopine**, alongside practical experimental protocols. While foundational data exists, further research is required to fully characterize this molecule, particularly in obtaining quantitative solubility and pKa values, as well as comprehensive spectral data. The provided methodologies offer a starting point for researchers to synthesize, isolate, and analyze **L-Allooctopine**, facilitating further investigation into its biological roles and potential applications.

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